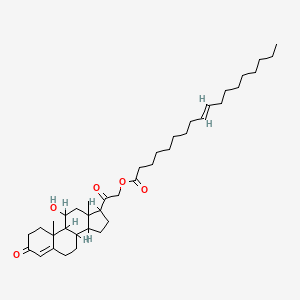

Corticosterone 21-oleate

CAS No.: 96913-12-1

Cat. No.: VC1818554

Molecular Formula: C39H62O5

Molecular Weight: 610.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96913-12-1 |

|---|---|

| Molecular Formula | C39H62O5 |

| Molecular Weight | 610.9 g/mol |

| IUPAC Name | [2-(11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] (E)-octadec-9-enoate |

| Standard InChI | InChI=1S/C39H62O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36(43)44-28-35(42)33-23-22-32-31-21-20-29-26-30(40)24-25-38(29,2)37(31)34(41)27-39(32,33)3/h11-12,26,31-34,37,41H,4-10,13-25,27-28H2,1-3H3/b12-11+ |

| Standard InChI Key | HAJDENSFOPMDJK-VAWYXSNFSA-N |

| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |

| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |

Introduction

Chemical Structure and Properties

Corticosterone 21-oleate is an ester derivative of corticosterone, which itself is an adrenocortical steroid with modest but significant activities as both a mineralocorticoid and a glucocorticoid . The parent compound, corticosterone (Pregn-4-ene-3,20-dione, 11,21-dihydroxy-, (11beta)-), has the CAS Registry Number 50-22-6 . The molecular formula of corticosterone is C₂₁H₃₀O₄ .

Corticosterone 21-oleate is formed when the hydroxyl group at position 21 of corticosterone forms an ester bond with oleic acid, a monounsaturated omega-9 fatty acid . This esterification changes the physiochemical properties of the steroid, particularly affecting its lipophilicity and potentially its biological activity and half-life in the body.

Structural Relationship to Corticosterone

The parent compound corticosterone has the following systematic name: (S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one . In corticosterone 21-oleate, the 2-hydroxyacetyl group (at position 17) has its terminal hydroxyl group esterified with oleic acid.

Biosynthesis and Metabolism

Enzymatic Pathways

Research has demonstrated that corticosterone 21-oleate is produced through enzymatic processes involving the esterification of corticosterone. A study revealed that 3H-corticosterone undergoes extensive metabolism when incubated with mammary acini and minced mammary glands from lactating rats, with 3H-corticosterone-21-oleate being identified as the major radiometabolite formed .

Subcellular Localization

Interestingly, an enzyme system highly active in the biosynthesis of 21-acyl-3H-corticosterone has been demonstrated to be present primarily in the nuclear fraction of mammary gland homogenates . This enzyme system comprises:

-

A fatty acid thiokinase (or fatty acyl-CoA synthetase)

-

A fatty acyl transferase

These findings support the view that the major cellular site for the acylation of adrenocortical hormones is the nucleus, suggesting important functional implications for hormone action within this cellular compartment .

Metabolic Pathways

Physiological Significance

Modulation of Glucocorticoid Action

The acylation of corticosterone at position 21 may serve to modulate its biological activity. Research suggests that this acylation process serves to modulate the biological action of adrenocortical hormones on mammary glands by interacting with the glucocorticoid receptor . This modulation could have significant implications for understanding how steroid hormones exert their effects in various tissues.

Comparison with Other Corticosterone Derivatives

The table below compares corticosterone 21-oleate with other related corticosterone derivatives mentioned in the literature:

Research Applications and Findings

Mammary Gland Studies

One of the most significant research findings regarding corticosterone 21-oleate comes from studies of mammary gland metabolism. When 3H-corticosterone was incubated with mammary acini and minced mammary glands from lactating rats, researchers identified 3H-corticosterone-21-oleate as the major radiometabolite formed . Similar studies with 3H-aldosterone showed that 3H-aldosterone-21-oleate was one of two major radiometabolites formed .

These studies involved methods that included:

-

Incubation of 3H-corticosterone with the nuclear fraction in the presence and absence of cofactors (CoA, ATP, and Mg²⁺)

-

Testing with oleoyl-CoA and other fatty acyl-CoA donors

-

Analysis of metabolite formation under various conditions

Implications for Understanding Corticosterone Metabolism

Research into corticosterone 21-oleate and related compounds has contributed to our understanding of steroid hormone metabolism. Under PPARα activation, the classic reductive metabolic pathway of corticosterone is suppressed, while an alternative oxidative pathway leading to the sequential oxidation on carbon 21 is uncovered . This research highlights the complexity of steroid hormone metabolism and the potential for alternative pathways under different physiological conditions.

Oleic acid, which forms part of corticosterone 21-oleate, has been studied in various contexts. In metabolomic studies of the oral cavity, oleic acid has been detected and used as a reference for calculating approximate fold values for other metabolites . The table below shows metabolite levels in various conditions, providing context for understanding the significance of oleic acid in different physiological states:

| Metabolite | Class | Detected levels in oral cavity | Effect during coronavirus infection | Antiviral activity |

|---|---|---|---|---|

| Oleic acid | Monounsaturated | Reference value (1.00) | Increased, enhances phagocytic activity, inhibits ACE-2 receptors | Antiviral |

| Palmitic acid | Saturated | 3.28-13.51 | Decreases infection | Weak antiviral |

| Stearic acid | Saturated | 4.40-11.70 | Not reported | Weak antiviral |

| Myristic acid | Saturated | 0.18-0.26 | Not reported | Antiviral |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume